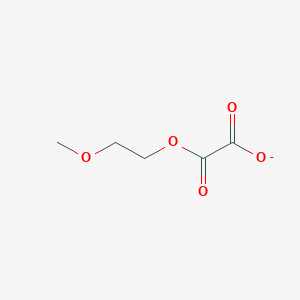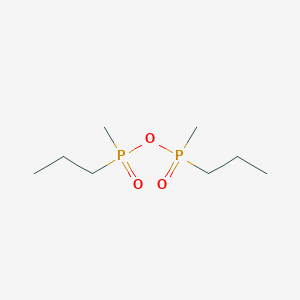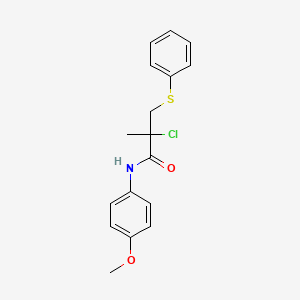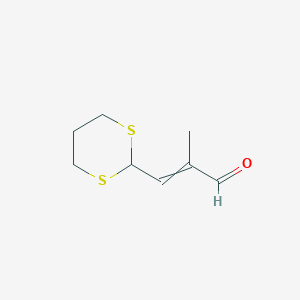
(2-Methoxyethoxy)(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethoxy)(oxo)acetate is an organic compound with the molecular formula C5H7O5 It is known for its unique structure, which includes a methoxyethoxy group and an oxoacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethoxy)(oxo)acetate typically involves the esterification of ethanedioic acid with 2-methoxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Ethanedioic acid+2-Methoxyethanol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyethoxy)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-methoxyethanol.
Oxidation: The compound can be oxidized to form higher oxidation state products, depending on the reagents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming a secondary alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ethanedioic acid and 2-methoxyethanol.
Oxidation: Higher oxidation state products, potentially including carboxylic acids.
Reduction: Secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyethoxy)(oxo)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Methoxyethoxy)(oxo)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methoxyethoxy and oxo groups, which can participate in hydrogen bonding and other intermolecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyacetic acid: Similar in structure but lacks the additional ethoxy group.
2-Methoxyethanol: Contains the methoxyethoxy group but does not have the oxoacetate functionality.
Ethyl oxoacetate: Similar ester functionality but with different alkyl groups.
Uniqueness
(2-Methoxyethoxy)(oxo)acetate is unique due to its combination of methoxyethoxy and oxoacetate groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
83326-10-7 |
|---|---|
Molekularformel |
C5H7O5- |
Molekulargewicht |
147.11 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)-2-oxoacetate |
InChI |
InChI=1S/C5H8O5/c1-9-2-3-10-5(8)4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
InChI-Schlüssel |
DFPXVGAGOZFOLQ-UHFFFAOYSA-M |
Kanonische SMILES |
COCCOC(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)

![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)


![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)

![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)



